Tetradec-8-enyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tetradec-8-enyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h7-8H,3-6,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGHIFSDFDWSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Molecular Regulation of Tetradec 8 Enyl Acetate
Elucidation of Precursor Metabolism and Enzyme Systems
The biosynthesis of tetradec-8-enyl acetate (B1210297) is deeply rooted in the fundamental pathways of fatty acid metabolism. The process initiates with common cellular building blocks and proceeds through a series of enzymatic modifications to yield the final pheromone component.
The primary precursor for the carbon backbone of tetradec-8-enyl acetate is palmitic acid (a C16 saturated fatty acid), a ubiquitous component of lipid metabolism. The biosynthetic pathway in several well-studied moth species, such as the greenheaded leafroller moth (Planotortrix octo) and the brown-headed leafroller (Ctenopseustis obliquana), involves a crucial desaturation step. vulcanchem.comoup.comoup.comnih.govplos.org This reaction is catalyzed by a specific fatty acyl-CoA desaturase, namely a Δ10-desaturase. vulcanchem.comoup.comoup.comnih.govplos.org This enzyme introduces a double bond at the 10th carbon position of the palmitoyl-CoA molecule, resulting in the formation of (Z)-10-hexadecenoic acid.
Following desaturation, the newly formed unsaturated fatty acid undergoes a process of chain shortening, which is a controlled form of β-oxidation. This enzymatic step removes two carbons from the carboxylic end of the (Z)-10-hexadecenoic acid, yielding (Z)-8-tetradecenoic acid. The final step in the biosynthesis is the reduction of the carboxylic acid to an alcohol, followed by acetylation to form the acetate ester, this compound. While the desaturation step is well-characterized, the specific reductases and acetyltransferases involved in the terminal modifications are also key components of the pathway.
In contrast, other related pheromone components in different species can be synthesized through alternative pathways. For instance, in Ctenopseustis herana, (Z)-5-tetradecenyl acetate is produced from myristic acid (a C14 saturated fatty acid) via the action of a Δ5-desaturase. vulcanchem.comnih.gov This highlights the species-specific nature of pheromone biosynthesis, where variations in the enzymatic repertoire lead to the production of distinct chemical signals.
Table 1: Key Enzymes and Reactions in the Biosynthesis of this compound and Related Compounds
| Enzyme | Gene | Species | Precursor | Reaction | Product |
|---|---|---|---|---|---|
| Δ10-Desaturase | desat5 | Planotortrix octo, Ctenopseustis obliquana | Palmitic acid (C16:0) | Δ10-desaturation | (Z)-10-Hexadecenoic acid |
| - | - | Planotortrix octo, Ctenopseustis obliquana | (Z)-10-Hexadecenoic acid | Chain shortening | (Z)-8-Tetradecenoic acid |
| Δ5-Desaturase | desat7 | Ctenopseustis herana | Myristic acid (C14:0) | Δ5-desaturation | (Z)-5-Tetradecenoic acid |
Genetic and Transcriptomic Analysis of Pheromone Biosynthesis
The precise regulation of pheromone production is critical for successful chemical communication and reproductive isolation in insects. Advances in molecular biology, particularly in genetics and transcriptomics, have provided significant insights into the control of this compound biosynthesis.
Transcriptome analysis of the pheromone glands of female moths has been instrumental in identifying the genes that encode the enzymes of the biosynthetic pathway. plos.orgd-nb.infofrontiersin.orgnih.gov By comparing the gene expression profiles of pheromone-producing tissues with other tissues, researchers can pinpoint candidate genes that are highly upregulated in the pheromone gland. nih.govplos.org
Studies on Planotortrix and Ctenopseustis species have revealed that the expression of specific desaturase genes is a key determinant of the final pheromone blend. oup.comoup.comnih.govplos.org For example, the high expression of the desat5 gene, which encodes the Δ10-desaturase, in the pheromone glands of P. octo and C. obliquana is directly correlated with their production of (Z)-8-tetradecenyl acetate. oup.comnih.govplos.org In sibling species that produce different pheromones, the expression of this gene is often significantly lower or absent. oup.comnih.govplos.org This differential gene regulation is a major driver of pheromone diversity and, consequently, reproductive isolation between closely related species. oup.comnih.govplos.org
The evolution of these desaturase genes is thought to have occurred through gene duplication events followed by neofunctionalization, where the duplicated genes acquire new specificities. nih.gov This has led to a diverse array of desaturases in Lepidoptera, each capable of introducing double bonds at specific positions in the fatty acid chain, thereby generating a wide range of pheromone components. nih.govpnas.org
Beyond desaturases, transcriptomic studies have also identified other gene families crucial for pheromone biosynthesis, including fatty acyl reductases (FARs), which are responsible for the reduction of fatty acyl-CoAs to fatty alcohols, and acetyltransferases (ATs), which catalyze the final esterification step. The coordinated expression of these genes ensures the efficient and specific production of the final pheromone molecule.
Table 2: Candidate Genes Involved in Pheromone Biosynthesis Identified Through Transcriptomic Studies
| Gene Family | Function | Example Species |
|---|---|---|
| Desaturases (desat) | Introduction of double bonds into fatty acid chains | Planotortrix octo, Ctenopseustis obliquana |
| Fatty Acyl Reductases (FAR) | Reduction of fatty acyl-CoAs to fatty alcohols | Diatraea saccharalis, Grapholita molesta |
| Acetyltransferases (AT) | Acetylation of fatty alcohols to form acetate esters | Ostrinia furnacalis |
| Acyl-CoA Oxidases | Chain shortening of fatty acids | Lobesia botrana |
Microbial and Plant-Based Bioproduction Research of Alkenyl Acetates
The chemical synthesis of insect pheromones, including this compound, can be a costly and complex process. allianceforscience.org This has spurred research into alternative, sustainable production methods utilizing engineered biological systems. Both microbial fermentation and plant-based "molecular farming" are emerging as promising platforms for the bioproduction of alkenyl acetates.
Microbial Production:
The oleaginous yeast Yarrowia lipolytica and the common baker's yeast Saccharomyces cerevisiae have been engineered to produce a variety of fatty acid-derived molecules, including pheromones. frontiersin.orgnih.govacs.orgacs.orgresearchgate.net These yeasts naturally produce fatty acids, which can serve as precursors for pheromone biosynthesis. frontiersin.org By introducing the necessary heterologous genes from insects, such as those encoding specific desaturases and fatty acyl reductases, researchers can redirect the yeast's metabolic flux towards the production of desired pheromone components. frontiersin.org
For the production of C14 acetates like this compound, the engineering strategy would involve expressing the Δ10-desaturase and the subsequent chain-shortening enzymes, along with a suitable fatty acyl reductase and an acetyltransferase. While the production of this compound itself is not yet widely reported, the successful production of other C14 and C16 pheromone components in yeast demonstrates the feasibility of this approach. frontiersin.org Challenges remain in optimizing the metabolic pathways to achieve high yields and specific product profiles.
Plant-Based Bioproduction:
Plants, with their ability to produce large amounts of biomass and oils, represent another attractive system for the bioproduction of alkenyl acetates. allianceforscience.orgfarmingfuturefood.comnih.govisaaa.orgusda.gov The oilseed plant Camelina sativa and the model plant Nicotiana benthamiana have been genetically engineered to produce insect sex pheromones. allianceforscience.orgfarmingfuturefood.comnih.govisaaa.org
The strategy involves introducing the relevant insect genes for pheromone biosynthesis into the plant genome. allianceforscience.orgnih.govisaaa.org The plant's native fatty acid synthesis machinery then provides the precursors, which are subsequently modified by the introduced enzymes to produce the target pheromone or its immediate precursors. allianceforscience.orgnih.gov These compounds can accumulate in the plant's tissues, particularly in the oil-rich seeds, from which they can be extracted. allianceforscience.orgisaaa.org This "green chemistry" approach has the potential to significantly reduce the cost and environmental impact of pheromone production. allianceforscience.org Research in this area is rapidly advancing, with proof-of-concept studies demonstrating the successful production of various moth pheromones in plants. farmingfuturefood.comnih.gov
Table 3: Research on Bioproduction of Alkenyl Acetates and Their Precursors
| Production System | Organism | Target Compound/Precursor | Key Engineering Strategy |
|---|---|---|---|
| Microbial | Saccharomyces cerevisiae | Fucosyllactose (demonstrating pathway engineering) | Rewiring of the pheromone response pathway for dynamic gene control. nih.govacs.orgacs.org |
| Microbial | Yarrowia lipolytica | C16 and C18 pheromones | Expression of insect desaturases and reductases. frontiersin.org |
| Plant-Based | Camelina sativa | Moth pheromone precursors | Genetic modification with insect genes for pheromone biosynthesis. allianceforscience.orgisaaa.orgusda.gov |
| Plant-Based | Nicotiana benthamiana | (Z)-11-hexadecenol and (Z)-11-hexadecenyl acetate | Stable transformation with multigene constructs for the pheromone biosynthetic pathway. nih.gov |
Advanced Synthetic Methodologies for Tetradec 8 Enyl Acetate and Analogs
Stereoselective Synthesis Approaches for Geometric Isomers
The biological activity of tetradec-8-enyl acetate (B1210297) is highly dependent on the geometry of its carbon-carbon double bond. Consequently, synthetic strategies that can selectively produce either the (Z) (cis) or (E) (trans) isomer are of paramount importance. Researchers have developed several powerful methods to achieve this stereocontrol.
The Wittig reaction is a cornerstone in olefin synthesis and has been effectively applied to the production of tetradec-8-enyl acetate and its analogs. This method involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The stereochemical outcome of the reaction can be influenced by the choice of reagents and reaction conditions, making it a versatile tool for obtaining specific geometric isomers. researchgate.net
A notable synthesis of (Z)-tetradec-8-enyl acetate begins with the ozonolysis of cyclooctene, which yields methyl 8-oxooctanoate. researchgate.net This aldehyde is then coupled with a phosphorane, specifically n-C5H11CH=PPh3, in a Wittig reaction. The reaction is typically conducted at low temperatures (-70°C) and then allowed to warm to room temperature, which favors the formation of the (Z)-isomer, yielding the methyl ester of (Z)-tetradec-8-enoic acid. researchgate.net Subsequent reduction of the ester to the corresponding alcohol, followed by acetylation, completes the synthesis of (Z)-tetradec-8-enyl acetate. researchgate.net This multi-step process demonstrates the utility of the Wittig reaction as a key step in building the specific carbon skeleton and double bond geometry of the target pheromone. researchgate.net
Olefin metathesis has emerged as a powerful and efficient method for constructing carbon-carbon double bonds, offering significant advantages in pheromone synthesis. sigmaaldrich.com Cross-metathesis (CM), in particular, allows for the direct coupling of two different olefins, often in fewer steps and with higher efficiency than classical methods like the Wittig reaction. nih.govresearchgate.net The development of ruthenium-based catalysts, such as Grubbs and Schrock catalysts, has been pivotal in enabling Z-selective metathesis, which is crucial for synthesizing many lepidopteran pheromones that are cis-isomers. nih.govnih.govchemhub.com
The synthesis of (Z)-dodec-8-en-l-yl acetate, a structurally related pheromone, has been achieved via the cross-metathesis of 8-nonenyl acetate and 1-pentene, demonstrating the applicability of this method to unsaturated acetates. nih.gov These reactions can provide the desired products in good yields and with high cis-selectivity, often starting from commercially available olefins or derivatives of renewable resources like seed oils. nih.govchemhub.com The choice of catalyst is critical to achieving the desired stereoselectivity and yield.
Table 1: Comparison of Common Olefin Metathesis Catalysts
| Catalyst Type | Common Name | Key Characteristics |
| Ruthenium-based | Grubbs 1st Generation | Good functional group tolerance, but less active than later generations. |
| Ruthenium-based | Grubbs 2nd Generation | Higher activity and broader substrate scope; can cause olefin isomerization. sigmaaldrich.com |
| Ruthenium-based | Hoveyda-Grubbs Catalysts | Comparable reactivity to Grubbs 2nd Gen, but with enhanced stability and initiation properties. sigmaaldrich.com |
| Molybdenum/Tungsten-based | Schrock Catalysts | Highly active, particularly for sterically hindered olefins, but more sensitive to air and functional groups. chemhub.com |
This chemistry provides an economically feasible route to various pheromones with high cis-selectivity in a minimal number of steps. chemhub.com
Ozonolysis is a powerful oxidative cleavage reaction that breaks carbon-carbon double bonds, and it serves as a key strategic step in the synthesis of many pheromones. researchgate.net This method is particularly useful for generating aldehyde or carboxylic acid functional groups from larger, often readily available cyclic or acyclic olefins. researchgate.netgoogle.com These functionalized fragments then serve as crucial building blocks for constructing the final pheromone structure.
A direct application of this strategy in the synthesis of (Z)-tetradec-8-enyl acetate involves the ozonolysis of cyclooctene. researchgate.net The reaction, when carried out in a solution of methanol (B129727) and methylene (B1212753) chloride, cleaves the cyclic olefin to produce methyl 8-oxooctanoate, an aldehyde-ester. researchgate.net This bifunctional molecule is a key intermediate that contains the required eight-carbon chain and an aldehyde group perfectly positioned for subsequent chain extension via methods like the Wittig reaction. researchgate.net Similarly, the ozonolysis of oleic acid can be used to produce precursors such as 8-hydroxyoctanal (B1654321) or 8-acetoxyoctanal, which are vital components for the synthesis of related pheromones. researchgate.net
Grignard reagents are fundamental organometallic compounds used extensively in organic synthesis for forming new carbon-carbon bonds. In the context of this compound and its analogs, Grignard chemistry is primarily employed in catalytic cross-coupling reactions to build the carbon backbone with high stereochemical control. rsc.org
A general and highly effective approach involves sequential cross-coupling reactions catalyzed by nickel or palladium complexes. rsc.orgrsc.org The synthesis starts with a stereodefined vinyl halide, such as (Z)- or (E)-1-bromo-2-phenylthioethene. rsc.orgiupac.org In the first step, this substrate is reacted with a Grignard reagent derived from a protected ω-haloalcohol in the presence of a palladium catalyst to form an intermediate phenylthioalkene. rsc.orgrsc.org This reaction specifically substitutes the bromine atom while leaving the phenylthio group intact. iupac.org In the second step, a different Grignard reagent is used with a nickel catalyst to replace the phenylthio group, thereby completing the carbon skeleton of the target olefin. rsc.orgrsc.org After deprotection, the resulting alcohol is acetylated to yield the final alkenyl acetate. This sequential strategy allows for the synthesis of both Z and E isomers with high stereoisomeric purity (often 95-98% for Z-isomers and >99% for E-isomers). rsc.orgiupac.org
Development of Green Chemistry Principles for Pheromone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to pheromone synthesis to create more sustainable, cost-effective, and environmentally benign production methods. mdpi.com These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources. nih.govresearchgate.net
One of the most innovative green strategies is the use of metabolic engineering to turn plants or microorganisms into bio-factories for pheromone production. nih.gov Researchers have successfully engineered the oilseed crop Camelina sativa to produce pheromone precursors. nih.govlu.se By introducing specific genes, the plant's fatty acid metabolism is altered to produce novel fatty acids that can be readily converted into pheromones. nih.govresearchgate.net Similarly, engineered yeast (Saccharomyces cerevisiae) has been used for the de novo biosynthesis of pheromone components directly from glucose, offering a potentially low-cost and scalable production platform. rsc.org
Another key aspect of green chemistry in this field is the redesign of traditional synthetic routes to eliminate toxic materials. For example, a novel synthesis for pheromone components was developed that avoids the use of mercury-based organometallic compounds by employing an innovative alkylation reaction catalyzed by lithium iodide. mdpi.com This mercury-free synthesis significantly reduces the environmental and health impacts of chemical production. mdpi.com
Chemoenzymatic and Biocatalytic Syntheses for Stereochemical Purity
Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes to perform specific chemical transformations, offering an excellent route to obtaining compounds with high stereochemical purity. rsc.org These techniques are particularly valuable in pheromone synthesis, where chirality and geometric isomerism are critical for biological activity. researchgate.net
Lipases are among the most widely used enzymes in this field due to their stability and broad substrate acceptance. researchgate.netacs.org They are frequently employed for the kinetic resolution of racemic alcohols or esters. nih.gov In this process, the enzyme selectively catalyzes a reaction (e.g., hydrolysis or acetylation) on one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. nih.govrsc.org For example, the stereogenic center in some pheromones has been generated through lipase-catalyzed asymmetric acetylation of a racemic alcohol, yielding the desired isomer with high optical purity. nih.gov
Beyond lipases, other enzymes like ketoreductases (KREDs) are also employed. Isolated, NADPH-dependent KREDs have been used for the highly stereoselective reduction of ketone precursors, leading to the synthesis of chiral pheromones in very efficient, often two-step, processes. researchgate.net These biocatalytic steps, integrated into a classical chemical synthesis sequence, exemplify the power of chemoenzymatic strategies to achieve high levels of purity that are often difficult to obtain through purely chemical methods. nih.govresearchgate.net
Chemoecological Roles and Behavioral Responses Elicited by Tetradec 8 Enyl Acetate
Role as a Primary Sex Pheromone Component in Specific Insect Species
(Z)-8-tetradecenyl acetate (B1210297) is a crucial component of the sex pheromone for several insect species, primarily within the order Lepidoptera. It functions as a chemical signal released by females to attract conspecific males for mating. For instance, in the sibling species complex of Ctenopseustis obliquana, females of types I and III produce a blend where (Z)-8-tetradecenyl acetate is a major component. nih.gov Similarly, it is a known sex pheromone component for various species of tortricid moths. researchgate.net The compound's effectiveness as a primary attractant has been demonstrated through both laboratory and field studies, confirming its role in the reproductive communication of these insects.
Interspecific and Intraspecific Variation in Pheromone Blend Composition
The composition of pheromone blends containing tetradec-8-enyl acetate exhibits significant variation both between different species (interspecific) and within a single species (intraspecific). This variation is critical for maintaining reproductive isolation among closely related species.
Interspecific Variation:
Different species often utilize distinct ratios of (Z)-8-tetradecenyl acetate and other compounds. For example, in the Ctenopseustis obliquana complex, females of types I and III produce a mixture of (Z)-8-tetradecenyl acetate and (Z)-5-tetradecenyl acetate. nih.gov In contrast, type II females of the same species complex produce (Z)-5-tetradecenyl acetate but no (Z)-8-tetradecenyl acetate. nih.gov This chemical divergence plays a key role in species recognition and mate selection. Another example is found in the genus Ostrinia, where most species use blends of (Z)-11- and (E)-11-tetradecenyl acetate, but the Asian corn borer has evolved to use (Z)-12- and (E)-12-tetradecenyl acetate. nih.gov
Intraspecific Variation:
Even within a single species, the ratio of pheromone components can differ. In Ctenopseustis obliquana, the ratio of (Z)-8-tetradecenyl acetate to (Z)-5-tetradecenyl acetate differs between type I (80:20) and type III (90:10), although some overlap exists. nih.gov Furthermore, geographical variations can also be observed. For instance, the amount of (Z)-5-tetradecenyl acetate produced by type II C. obliquana females from the North Island of New Zealand is significantly less than that produced by females from the South Island. nih.gov Such variations can be influenced by factors like geographic location and may represent ongoing evolutionary processes. nih.gov
The following table summarizes the variation in pheromone components in the Ctenopseustis obliquana complex:
Behavioral Bioassays and Quantification of Response
Wind tunnel bioassays are a standard method for studying the behavioral responses of male moths to sex pheromones under controlled conditions that simulate a natural odor plume. nih.govresearchgate.net These studies have consistently shown that synthetic (Z)-8-tetradecenyl acetate can elicit the full sequence of upwind flight behavior in responsive male moths, including taking flight, oriented flight towards the pheromone source, and landing. nih.gov For example, in studies with Ctenopseustis obliquana, males of different pheromone types showed preferences for specific blends of (Z)-8-tetradecenyl acetate and (Z)-5-tetradecenyl acetate in wind tunnel tests. nih.gov Type I males preferred a 70:30 mixture of (Z)-8-tetradecenyl acetate and (Z)-5-tetradecenyl acetate, while type II males were more attracted to blends consisting mainly or entirely of (Z)-5-tetradecenyl acetate. nih.gov Similarly, wind tunnel assessments of Spodoptera littoralis demonstrated that while the major pheromone component elicited a response, males were significantly more attracted to calling females, indicating the importance of the complete natural blend. researchgate.net
Field trapping studies are essential for confirming the biological activity of a pheromone under natural conditions and for developing effective pest monitoring and management strategies. scienceopen.com Traps baited with synthetic (Z)-8-tetradecenyl acetate, often in combination with other co-components, have been successfully used to attract and capture males of various Lepidopteran species. researchgate.netnih.gov For instance, field trials with the tomato pest Scrobipalpuloides absoluta showed that traps baited with its major sex pheromone component, (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate, were highly attractive to conspecific males. nih.gov The efficacy of trapping systems can be influenced by the type of trap and the adhesive used. researchgate.net Furthermore, dosage tests often reveal an optimal amount of pheromone for maximal trap catch. researchgate.net For the click beetle Melanotus communis, a dose-dependent response to its single-component pheromone, 13-tetradecenyl acetate, was observed in field evaluations. scienceopen.com
The table below presents a summary of field trapping results for different insect species using tetradecenyl acetate derivatives:
Flight mills are laboratory devices used to quantify various aspects of insect flight, such as distance, duration, and speed, in a tethered flight setup. nih.govresearchgate.netunl.edu These assays are valuable for understanding how pheromones and other semiochemicals modulate flight behavior. nih.gov For example, studies on the Giant Eucosma moth (Eucosma giganteana) revealed that exposure to attractive compounds, such as (E)-8-dodecenyl acetate, had an arresting effect, significantly decreasing flight distance on the mill. researchgate.net This suggests that the presence of a pheromone can shift the insect's behavior from long-distance dispersal to localized mate-seeking. Flight mills allow researchers to examine how factors like age and exposure to semiochemicals influence an insect's propensity for dispersal. researchgate.netresearchgate.net
Influence of Pheromone Ratios and Co-components on Behavioral Specificity
The specificity of an insect's response to a pheromone is often determined not by a single compound, but by a precise blend of multiple components in specific ratios. nih.govresearchgate.netresearchgate.netnih.gov Minor components can have a profound effect, either enhancing the attractiveness of the major component or, in some cases, inhibiting the response of non-target species.
In the Ctenopseustis obliquana complex, the ratio of (Z)-8-tetradecenyl acetate to (Z)-5-tetradecenyl acetate is critical for distinguishing between different pheromone types and ensuring reproductive isolation. nih.gov Field trials with the click beetle Melanotus verberans demonstrated that a blend of 13-tetradecenyl acetate and 13-tetradecenyl hexanoate (B1226103) was highly attractive, whereas neither compound alone elicited a response. scienceopen.com This highlights the synergistic effect of co-components.
Conversely, the presence of certain compounds can inhibit attraction. In Spodoptera littoralis, while the major component, (Z,E)-9,11-tetradecadienyl acetate, is attractive on its own, the addition of other minor components found in the pheromone gland can significantly decrease the number of males that land at the source. researchgate.net Similarly, for the smaller tea tortrix, Adoxophyes honmai, a four-component blend is the natural pheromone, and the use of only a single component in mating disruption efforts proved less effective over time. researchgate.net These findings underscore the complexity of chemical communication in insects and the crucial role that the precise composition of the pheromone blend plays in mediating specific behavioral outcomes.
Olfactory Reception and Neurophysiological Mechanisms of Tetradec 8 Enyl Acetate Perception
Electroantennography (EAG) for Sensory Response Profiling
Electroantennography (EAG) is a technique used to measure the summated electrical response of the entire insect antenna to a volatile stimulus. It provides a profile of the antenna's sensitivity to different compounds. In the context of Tetradec-8-enyl acetate (B1210297), EAG studies are crucial for determining whether an insect's olfactory system can detect this specific compound.
Research involving the plum fruit moth (Grapholita funebrana) and the oriental fruit moth (Grapholita molesta) has utilized EAG to assess antennal responses to various pheromone components. (Z)-8-tetradecenyl acetate (Z8-14:Ac) is a secondary sex pheromone component for G. funebrana, but it acts as a behavioral antagonist for the closely related G. molesta. EAG assays revealed that male antennae of both species exhibit moderate electrical responses to Z8-14:Ac, indicating that their peripheral olfactory systems can detect the compound. mdpi.com This detection is the first step in a chain of events that leads to species-specific behaviors, such as attraction in G. funebrana and repulsion or attraction-inhibition in G. molesta. mdpi.com The ability of both species to detect Z8-14:Ac underscores the importance of downstream neural processing in interpreting the signal correctly.
Table 1: Relative EAG Responses of Male Grapholita Species to Pheromone Components
| Compound | Grapholita funebrana (PFM) | Grapholita molesta (OFM) |
|---|---|---|
| (Z)-8-dodecenyl acetate (Z8-12:Ac) | Strong | Strong |
| (E)-8-dodecenyl acetate (E8-12:Ac) | Moderate | Moderate |
| (Z)-8-dodecen-1-ol (Z8-12:OH) | Weak | Weak |
| (Z)-8-tetradecenyl acetate (Z8-14:Ac) | Moderate | Moderate |
| (Z)-10-tetradecenyl acetate (Z10-14:Ac) | Moderate | Moderate |
Data sourced from a study on Grapholita moths, showing the generalized level of antennal response. mdpi.com
Single Sensillum Recording (SSR) of Olfactory Receptor Neurons
To understand pheromone perception at a finer resolution, single sensillum recording (SSR) is employed. This technique measures the action potentials, or "spikes," from individual olfactory receptor neurons (ORNs) housed within a single sensory hair (sensillum) on the antenna. mdpi.comresearchgate.net SSR allows researchers to determine the specificity and sensitivity of individual neurons to particular compounds. nih.govfrontiersin.org
While direct SSR data for neurons specifically tuned to Tetradec-8-enyl acetate is limited in the reviewed literature, studies on closely related acetate pheromones in other moths provide a clear picture of the expected mechanism. For instance, in the turnip moth, Agrotis segetum, SSR has identified distinct ORNs within trichoid sensilla that are highly sensitive to specific acetate components of its pheromone blend, such as (Z)-7-dodecenyl acetate and (Z)-9-tetradecenyl acetate. nih.govplos.org These neurons exhibit a high firing rate when stimulated with their primary ligand and show much weaker, if any, responses to other structurally similar compounds. This demonstrates the principle of "labeled-line" coding at the periphery, where specific neurons are tuned to detect specific chemical components of a blend. It is highly probable that in species utilizing this compound, there are ORNs specifically tuned to this molecule, firing action potentials in its presence to encode information about its identity and concentration.
Pheromone Binding Proteins (PBPs) and Olfactory Receptors (ORs) Interactions
For a hydrophobic pheromone molecule like this compound to be detected, it must first traverse the aqueous sensillum lymph that bathes the ORN dendrites. This transport is facilitated by Pheromone Binding Proteins (PBPs). researchgate.net These small, soluble proteins are abundant in the sensillum lymph and are believed to bind to incoming pheromone molecules and shuttle them to Olfactory Receptors (ORs) embedded in the neuronal membrane. mdpi.comresearchgate.net
In the oriental fruit moth, G. molesta, where Z8-14:Ac acts as an antagonist, fluorescence competitive binding assays have shown that a specific PBP, GmolPBP2, exhibits the highest binding affinity for Z8-14:Ac among several tested binding proteins. mdpi.com The dissociation constant (Ki) for the GmolPBP2-Z8-14:Ac complex was measured to be 0.66 ± 0.02 μM, indicating a strong and specific interaction. mdpi.comannualreviews.org This suggests that GmolPBP2 is the primary carrier for this specific acetate in the sensillum.
Once the PBP-pheromone complex reaches the ORN, the pheromone is released and binds to a specific Olfactory Receptor. ORs are transmembrane proteins that, upon binding their specific ligand, form an ion channel that opens and depolarizes the neuron, triggering an action potential. d-nb.infophysiology.org While a specific OR for this compound has not been definitively identified in the literature reviewed, studies on other moths have successfully deorphanized receptors for similar compounds. For example, in Agrotis segetum, the receptor AsegOR5 was identified as being specifically tuned to the pheromone component (Z)-9-tetradecenyl acetate. plos.org This provides a model for the kind of specific PBP-OR interaction that is central to the perception of this compound.
Table 2: Binding Affinity (Ki in μM) of G. molesta Odorant Binding Proteins to (Z)-8-tetradecenyl acetate (Z8-14:Ac)
| Protein | Binding Affinity (Ki) |
|---|---|
| GmolPBP1 | >20 μM |
| GmolPBP2 | 0.66 ± 0.02 μM |
| GmolGOBP1 | >20 μM |
| GmolGOBP2 | >20 μM |
Data indicates that GmolPBP2 has a significantly higher affinity for Z8-14:Ac compared to other binding proteins in the species, suggesting it is the primary transporter. mdpi.com
Molecular Modeling and Ligand-Receptor Dynamics for Pheromone Binding
Molecular modeling and docking simulations provide insights into the specific interactions between a ligand, like this compound, and its binding protein at the atomic level. These computational techniques can predict the binding pose of the pheromone within the protein's binding pocket and identify the key amino acid residues responsible for the interaction.
For the interaction between Z8-14:Ac and GmolPBP2 in the oriental fruit moth, molecular dynamics simulations and site-directed mutagenesis have been performed. mdpi.com These studies confirmed that the pheromone molecule sits (B43327) within a hydrophobic pocket of the protein. A critical interaction was identified between the pheromone and the amino acid residue Phenylalanine at position 12 (Phe12). This interaction is a π–alkyl bond, a type of non-covalent interaction between the aromatic ring of the phenylalanine and the alkyl chain of the acetate. Mutating this single amino acid was shown to be crucial for the binding of GmolPBP2 to Z8-14:Ac, confirming its importance in the recognition of this specific pheromone component. mdpi.comannualreviews.org This detailed understanding of ligand-receptor dynamics is fundamental for explaining the high specificity observed in pheromone detection systems.
Central Nervous System Processing of Pheromone Signals
The action potentials generated by ORNs travel along their axons from the antenna to the primary olfactory center in the insect brain, the antennal lobe (AL). The AL is organized into distinct spherical neuropils called glomeruli. biologists.com All ORNs expressing the same type of olfactory receptor converge onto the same glomerulus, creating a chemotopic map of odors. nih.gov
In male moths, glomeruli that receive input from pheromone-sensitive neurons are often greatly enlarged and clustered together in a distinct region called the Macroglomerular Complex (MGC). biologists.com Studies on species like the European corn borer, Ostrinia nubilalis, which uses a blend of (Z)-11- and (E)-11-tetradecenyl acetate, have shown that each pheromone component is processed in a separate, dedicated glomerulus within the MGC. nih.gov For example, ORNs sensitive to the major component project to a large medial glomerulus, while those sensitive to the minor component project to a smaller lateral glomerulus. nih.gov
This segregated processing allows the brain to finely discriminate between different components of a pheromone blend. The relative stimulation of these different glomeruli provides the CNS with information about the ratio of components in the pheromone plume, which is often critical for species recognition. While no studies have specifically mapped the glomerular projections for this compound, it is expected that its signal is also processed within a dedicated glomerulus in the MGC of species that use it, allowing the brain to integrate this information with signals from other pheromone components to guide the appropriate behavioral response. biologists.com
Analytical Methodologies for Identification and Quantification of Tetradec 8 Enyl Acetate
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and structural analysis of volatile compounds like Tetradec-8-enyl acetate (B1210297). ajgreenchem.comresearchgate.net This method combines the high-resolution separation capabilities of gas chromatography with the sensitive detection and molecular structure information provided by mass spectrometry. nih.govnih.gov
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. A carrier gas, usually helium, transports the vaporized sample through a long, thin capillary column. ajgreenchem.com For pheromone analysis, columns such as the DB-23 or DB-17 are often utilized. ajgreenchem.com The separation is based on the differential partitioning of the compound between the stationary phase coating the column and the mobile gas phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that aids in its identification.
As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common hard ionization technique used, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. acdlabs.com The resulting positively charged molecular ion (M+) and various fragment ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z). ajgreenchem.comacdlabs.com
The mass spectrum produced is a unique fingerprint of the molecule. For Tetradec-8-enyl acetate (C16H30O2, molecular weight: 254.41 g/mol ), the mass spectrum would be characterized by a molecular ion peak (if stable enough to be detected) and a series of fragment ions. nih.govnih.gov A key fragmentation for acetate esters is the loss of the acetoxy group or acetic acid, leading to a prominent peak at m/z 194 (M+ - 60). Other fragment ions are generated by cleavages along the aliphatic chain. libretexts.org By interpreting this fragmentation pattern and comparing it to spectral libraries like the NIST database, the structure of this compound can be confirmed. ajgreenchem.comnih.gov
| Ion Type | Description | Expected m/z for this compound |
| Molecular Ion (M+) | The intact molecule with one electron removed. | 254 |
| [M-CH3COOH]+ | Loss of an acetic acid molecule (60 Da). This is a very common and diagnostic fragmentation for acetate esters. | 194 |
| [CH3CO]+ | Acetyl cation. | 43 |
| Alkenyl & Alkyl Fragments | Various fragments resulting from cleavage of the C-C bonds in the tetradecenyl chain. | Varies |
Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)
Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful bioanalytical technique used to identify biologically active volatile compounds, such as insect pheromones. science.govnih.gov It links the separation power of a gas chromatograph with the highly sensitive and selective olfactory system of an insect, which acts as a biological detector. nih.govresearchgate.net
The setup involves splitting the effluent from the GC column into two paths. One path leads to a conventional detector, like a Flame Ionization Detector (FID), which records all eluting compounds. The other path directs the effluent over an isolated insect antenna preparation (e.g., from a male moth). researchgate.net Two electrodes measure the voltage changes (depolarizations) across the antenna. When a compound that the antenna's olfactory receptors can detect elutes from the column, it triggers a nerve impulse, which is recorded as a small electrical potential. science.gov
By simultaneously displaying the outputs from the FID and the antenna, researchers can pinpoint which specific compounds in a complex mixture elicit a physiological response in the insect. science.govresearchgate.net This is crucial for pheromone identification, as often only one specific isomer of a compound is biologically active. GC-EAD allows for the rapid screening of mixtures and extracts to identify these active components, significantly accelerating the research process. nih.govchemecol.org For this compound, this technique would be used to determine if it is a component of a particular insect's pheromone blend by testing the response of that insect's antenna. researchgate.net
| Detector | Principle | Information Gained |
| Flame Ionization Detector (FID) | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Detects all eluting organic compounds, providing a chromatogram of the entire chemical mixture. |
| Electroantennographic Detector (EAD) | Measures the electrical response of an insect antenna to olfactory stimuli. | Identifies which specific compounds in the mixture are biologically active and elicit a response from the insect. |
Advanced Chromatographic Separations for Isomer Purity Analysis
The biological activity of pheromones is often highly dependent on their specific isomeric form, including both the position and the geometry (Z/E or cis/trans) of the double bonds. Therefore, analyzing the isomeric purity of synthetic this compound is critical. Advanced chromatographic techniques are employed to separate these closely related isomers.
High-resolution capillary gas chromatography is a primary tool for this purpose. The choice of the stationary phase is critical for achieving separation.
Polar Columns: Columns with polar stationary phases, such as those containing cyanopropyl polysiloxane (e.g., DB-23) or polyethylene (B3416737) glycol (e.g., Carbowax 20M), are effective in separating geometric isomers of long-chain unsaturated acetates. The different polarities and shapes of the Z (cis) and E (trans) isomers cause them to interact differently with the stationary phase, resulting in different retention times. For example, on a DB-23 column, the E-isomer of a tetradecenyl acetate was shown to have a slightly longer retention time than the Z-isomer.
Silver Ion Chromatography: High-performance liquid chromatography (HPLC) using columns impregnated with silver nitrate (B79036) (AgNO₃) can also be used. The silver ions form reversible π-complexes with the double bonds of the isomers. The stability of these complexes differs between E and Z isomers, allowing for their separation.
These methods enable the quantification of the isomeric ratio (e.g., the percentage of E vs. Z isomer) in a sample, ensuring the synthetic pheromone lure has the correct composition for optimal activity.
| Chromatographic Method | Stationary Phase Principle | Application for this compound |
| Gas Chromatography (GC) | Utilizes polar capillary columns (e.g., Carbowax 20M, DB-23) where isomers are separated based on differences in polarity and volatility. | Separation and quantification of E and Z geometric isomers. |
| High-Performance Liquid Chromatography (HPLC) | Employs stationary phases like silica (B1680970) gel coated with silver nitrate, which separates isomers based on differential π-complex formation with the double bond. | High-purity isolation and analysis of E/Z isomers. |
Spectroscopic Techniques for Confirmation of Molecular Structure and Configuration
While chromatography and mass spectrometry are powerful tools, other spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure and, crucially, the stereochemistry of the double bond in this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would show a strong characteristic absorption band for the carbonyl (C=O) stretch of the ester group around 1740 cm⁻¹. The C-O stretch would also be visible. Critically, FTIR can distinguish between E and Z isomers. A distinct peak around 965-970 cm⁻¹ is characteristic of the C-H out-of-plane bending vibration of a trans (E) double bond, while this peak is absent for the cis (Z) isomer. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for detailed structural elucidation.
¹H NMR: Proton NMR provides information on the chemical environment of all hydrogen atoms. For this compound, key signals would include the olefinic protons (on the C=C double bond) around δ 5.3-5.4 ppm. The coupling constant (J-value) between these olefinic protons is diagnostic for the geometry: a large coupling constant (~15 Hz) confirms an E (trans) configuration, while a smaller coupling constant (~10 Hz) indicates a Z (cis) configuration. Other characteristic signals include the triplet for the -CH₂- group adjacent to the acetate oxygen at ~δ 4.05 ppm and the singlet for the acetate methyl group at ~δ 2.05 ppm.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. The chemical shifts of the olefinic carbons can also help confirm the double bond's configuration. For instance, distinct chemical shifts for the carbons of the double bond (C8 and C9) can confirm the E-configuration.
Together, these spectroscopic methods provide definitive evidence for the molecular structure, the location of the double bond, and its geometric configuration, which are essential for verifying the identity and purity of this compound.
| Spectroscopic Technique | Key Diagnostic Features for (E)-Tetradec-8-enyl Acetate |
| FTIR | Strong C=O stretch (~1740 cm⁻¹); Characteristic C-H bend for E-alkene (~965-970 cm⁻¹). |
| ¹H NMR | Olefinic protons (~δ 5.4 ppm) with a large coupling constant (J ≈ 15 Hz); -CH₂OAc protons (~δ 4.05 ppm); Acetate CH₃ protons (~δ 2.05 ppm). |
| ¹³C NMR | Distinct chemical shifts for olefinic carbons (e.g., ~δ 129-130 ppm) confirming E-configuration. |
Integrated Pest Management Ipm Research Utilizing Tetradec 8 Enyl Acetate
Pheromone-Based Monitoring Systems and Forecasting Models
Research specifically detailing the use of Tetradec-8-enyl acetate (B1210297) in pheromone-based monitoring systems is sparse. While the general principles of using pheromone traps to monitor insect populations are well-established, specific data on trap designs, lure optimization, and the correlation of trap catches with pest density for Tetradec-8-enyl acetate are not extensively documented. One notable mention identifies (E)-8-Tetradecenyl acetate as a semiochemical for the leaf-mining moth Phyllonorycter saportella. However, further details on its practical application in monitoring programs for this or any other pest are limited.
Forecasting models are crucial for predicting pest outbreaks and timing interventions. These models often rely on data from pheromone monitoring systems. Due to the lack of extensive monitoring data for this compound, no specific forecasting models incorporating this compound have been found in the reviewed literature.
Mating Disruption Strategies and Efficacy Assessment
Mating disruption is a powerful IPM tool that uses synthetic pheromones to prevent male insects from locating females, thereby reducing reproduction. While this strategy has been successfully implemented for numerous pests using various pheromone compounds, there is a significant lack of published research on the use of this compound for this purpose. Consequently, information on the following crucial aspects is not available:
Attract-and-Kill Tactics in Pest Suppression Research
The "attract-and-kill" strategy combines a pheromone lure with an insecticide to attract and eliminate pests. There is no available research demonstrating the development or efficacy of attract-and-kill tactics that specifically utilize this compound.
Development of Pheromone Delivery Systems and Formulations
The development of effective delivery systems, such as slow-release dispensers, is critical for the successful application of pheromones in the field. However, the scientific literature lacks specific information on the development and evaluation of pheromone delivery systems and formulations for this compound.
Research on Resistance Development to Pheromone-Mediated Control
A notable case is the development of resistance to the mating disruptant (Z)-11-tetradecenyl acetate in the smaller tea tortrix, Adoxophyes honmai. In Shizuoka Prefecture, Japan, after more than a decade of continuous use of this single pheromone component for mating disruption, a significant decrease in its effectiveness was observed. Research revealed that the disruption percentage of pheromone trap catches, which was 96% four years after the initiation of the program, dropped to less than 50% after 14 to 16 years of use. ca.gov This phenomenon was termed "resistance" to the mating disruptant.
Further investigation into the "resistant" population of A. honmai uncovered changes in the female pheromone blend and the male's response. Females from the resistant population were found to biosynthesize more (Z)-11-tetradecenyl acetate, altering the natural pheromone ratio. ca.gov Consequently, males from this population showed a better response to lures with a higher proportion of this component, indicating a shift in their chemical perception and behavior. ca.gov
A crucial finding from this research was that the resistance could be overcome by using a more complete, four-component pheromone blend that mimicked the natural female pheromone more closely. ca.gov When this four-component blend was used as a mating disruptant, the disruption percentage in the "resistant" population reached 99%, and a decrease in the subsequent larval density was observed. ca.gov This suggests that relying on single, major components of a pheromone blend for mating disruption may increase the selection pressure for resistance, and that using a more complex, species-specific blend can be a key strategy to mitigate this risk.
While these findings are for a different compound and species, they underscore the importance of monitoring the effectiveness of pheromone-based control programs and the potential for pest populations to adapt. For IPM programs utilizing this compound, these studies serve as a critical reminder to consider the long-term evolutionary consequences and to develop proactive resistance management strategies.
Table 1: Efficacy of Mating Disruptant in Adoxophyes honmai Over Time
| Years of Use | Disruptant Composition | Disruption Percentage of Pheromone Trap Catches | Reference |
| 4 | (Z)-11-tetradecenyl acetate | 96% | ca.gov |
| 14-16 | (Z)-11-tetradecenyl acetate | <50% | ca.gov |
| >16 | 4-component blend | 99% | ca.gov |
Integration of Pheromone Tactics with Other IPM Components
The successful implementation of this compound in an Integrated Pest Management (IPM) program relies on its compatibility and potential synergy with other control tactics. The integration of pheromone-based strategies with biological control, cultural practices, and the judicious use of insecticides can lead to more sustainable and effective pest management. While specific research detailing the integration of this compound is limited, studies on other lepidopteran pests provide a framework for how this compound could be incorporated into a multi-faceted IPM approach.
Integration with Biological Control Agents:
Similarly, the Indianmeal moth, Plodia interpunctella, for which (Z,E)-9,12-tetradecadienyl acetate is a major pheromone component, is a target for the parasitoid wasp Habrobracon hebetor. wikipedia.org This wasp paralyzes the moth larva and lays its eggs on it; the wasp larvae then feed on the host. wikipedia.org In a stored product IPM system, this compound could be used in pheromone traps to monitor for the presence of moths, and if populations are detected, releases of H. hebetor could be initiated to control the larval stage.
Integration with Insecticides:
Furthermore, pheromone traps baited with this compound can be used to precisely time insecticide applications. By monitoring moth emergence and flight activity, growers can apply insecticides only when the pest is present and at its most vulnerable stage, such as at the beginning of egg hatch. wisc.edu This data-driven approach, often guided by degree-day models, is a cornerstone of IPM and helps to avoid unnecessary calendar-based spraying. wisc.edu
Synergy with Entomopathogenic Fungi:
Recent research has explored the synergistic effects of combining entomopathogenic fungi with other control agents. Studies on Beauveria bassiana have shown that its efficacy can be enhanced when used in combination with certain insecticides or botanical compounds. mdpi.comresearchgate.net For example, a combination of B. bassiana and emamectin (B195283) benzoate (B1203000) resulted in a synergistic effect against Megalurothrips usitatus. mdpi.com While not directly involving this compound, this line of research opens up possibilities for future IPM strategies where mating disruption with the pheromone could be complemented by applications of entomopathogenic fungi to target larvae or other life stages.
Table 2: Examples of Integrating Pheromones with Other IPM Components
| Pest Species | Pheromone Component (Analogous) | Integrated IPM Tactic | Research Finding | Reference |
| Oriental Fruit Moth (Grapholita molesta) | (Z)-8-dodecenyl acetate | Entomopathogenic Nematodes (Steinernema feltiae) | S. feltiae caused 77.7% to 81.6% mortality in cocooned larvae in cardboard strips. | ct.gov |
| Codling Moth (Cydia pomonella) | Codlemone | Insecticides (lambda-cyhalothrin, acetamiprid) | Combination of pheromone and half-rate insecticide improved control by 50%. | researchgate.net |
| Bean Flower Thrips (Megalurothrips usitatus) | N/A | Entomopathogenic Fungus (Beauveria bassiana) & Emamectin Benzoate | Synergistic effect observed with combined application, leading to higher mortality. | mdpi.com |
| Fall Armyworm (Spodoptera frugiperda) | N/A | Entomopathogenic Fungus (Beauveria bassiana) & Chlorantraniliprole | Combination of B. bassiana and insecticide exhibited maximum larval mortality (55-100%). | researchgate.net |
Future Research Directions and Emerging Paradigms
Advancements in Stereoselective Synthesis of Complex Pheromone Blends
The biological activity of pheromones is often dictated by their precise stereochemistry. For Tetradec-8-enyl acetate (B1210297), this refers to the geometry around the double bond, resulting in (Z) and (E) isomers. The synthesis of single, pure isomers is a significant challenge, and it is further complicated when creating blends of multiple pheromones, each with its own required stereoisomers. Recent reviews of insect pheromone synthesis highlight a move towards more efficient and sustainable methods. researchgate.netrsc.org
Future research is focused on the development of novel catalytic methods that offer high stereoselectivity, reducing the need for difficult and costly purification steps. Iron-catalyzed cross-coupling reactions, for example, are emerging as a powerful tool for creating the specific carbon-carbon bonds found in many pheromone structures, including the alkyl-alkenyl linkages that are common in lepidopteran pheromones. nih.gov These methods are often more environmentally benign and cost-effective than traditional stoichiometric reagents. nih.gov
Furthermore, enzymatic reactions are gaining traction for their exquisite ability to create specific stereoisomers. researchgate.net Lipases and other enzymes can be used in kinetic resolutions or asymmetric transformations to produce enantiomerically pure pheromone components. The integration of these biocatalytic steps into synthetic routes represents a significant step forward in green chemistry and the sustainable production of complex pheromone blends.
Table 1: Comparison of Synthetic Methodologies for Pheromones
| Methodology | Advantages | Disadvantages |
| Traditional Chemistry | Well-established, versatile | Often requires harsh reagents, may produce isomeric mixtures |
| Iron-Catalyzed Cross-Coupling | High stereoselectivity, sustainable, cost-effective | Catalyst sensitivity, optimization can be complex |
| Enzymatic Reactions | High enantioselectivity, mild reaction conditions | Enzyme stability and cost can be a factor, substrate specificity |
Next-Generation Biosynthetic Engineering for Sustainable Pheromone Production
The chemical synthesis of pheromones, while effective, can be expensive and reliant on petrochemical precursors, limiting their use primarily to high-value crops. unl.edu A major emerging paradigm is the use of metabolic engineering to turn microorganisms and plants into bio-factories for sustainable pheromone production.
Researchers have successfully engineered oleaginous yeasts, such as Yarrowia lipolytica, to produce fatty acid-derived pheromones. researchgate.netfrontiersin.orgnih.govfrontiersin.orgnrel.gov These yeasts are natural producers of lipids, which are the precursors to many moth pheromones, including acetates like Tetradec-8-enyl acetate. frontiersin.org By introducing genes from insects that encode for specific desaturases, reductases, and acetyltransferases, the yeast's metabolic pathways can be hijacked to produce the desired pheromone components. nih.gov This approach offers the potential for large-scale, cost-effective production through fermentation. unl.edu
Similarly, plants are being explored as production platforms. Scientists have genetically modified oilseed crops, such as Camelina sativa, to produce pheromone precursors in their seeds. unl.edu This "plant factory" approach leverages the natural oil production of the plant to create a scalable and sustainable source of pheromones, which can then be extracted and converted into the final active ingredients. unl.edu
High-Throughput Screening for Novel Pheromone Analogs and Modulators
The discovery of new pheromones and the development of more potent or specific analogs has traditionally been a slow process. High-throughput screening (HTS) is set to accelerate this discovery pipeline. HTS allows for the rapid testing of thousands of chemical compounds for their ability to interact with specific biological targets. researchgate.netnih.gov
In the context of pheromones, the primary targets are the insect's odorant receptors (ORs), which are responsible for detecting semiochemicals in the environment. researchgate.netnih.gov By expressing insect ORs in cell lines, researchers can create assays to screen large chemical libraries for molecules that either activate (agonists) or block (antagonists) these receptors. researchgate.netnih.gov This approach can identify novel pheromone analogs with improved properties, such as greater potency or stability, as well as modulators that could enhance or disrupt the insect's response to its natural pheromone. The identification of such molecules could lead to the development of new and more effective pest management strategies. researchgate.netnih.gov
Computational Chemistry and Artificial Intelligence in Pheromone Design
Computational chemistry and artificial intelligence (AI) are becoming increasingly powerful tools in the design and discovery of new bioactive molecules, including pheromones. These in silico methods can predict how a molecule will interact with a biological target, such as an odorant receptor, without the need for laborious and time-consuming laboratory experiments.
Researchers are using computational methods to build three-dimensional models of insect odorant receptors and simulate the binding of different pheromone molecules. nih.govtandfonline.comtandfonline.com These models can help to identify the key structural features of a pheromone that are important for its activity and can be used to design new analogs with improved binding affinity and specificity. nih.govtandfonline.comtandfonline.com Molecular dynamics simulations can provide insights into the dynamic process of receptor activation, further guiding the design of more effective semiochemicals. nih.govtandfonline.comtandfonline.com
AI, particularly machine learning, can be used to analyze large datasets of chemical structures and biological activities to identify patterns that are not apparent to human researchers. This can accelerate the discovery of new pheromone candidates and help to optimize their properties for specific applications. The integration of computational and experimental approaches holds great promise for the rational design of next-generation pheromone-based pest control products.
Ecological and Evolutionary Impact of Anthropogenic Pheromone Release
The widespread use of synthetic pheromones for mating disruption introduces a new selective pressure into the environment, and understanding the long-term ecological and evolutionary consequences of this is a critical area of future research. researchgate.net While pheromones are considered environmentally friendly due to their species-specificity and non-toxic nature, their large-scale release constitutes a form of chemical pollution that can interfere with insect communication systems. idpublications.orgoup.com
One area of concern is the potential for insects to evolve resistance to pheromone-based mating disruption. blackwellpublishing.comsemanticscholar.orgschweizerbart.de This could occur through changes in the female's pheromone blend or in the male's response to it. blackwellpublishing.comsemanticscholar.orgschweizerbart.de Long-term studies are needed to monitor for such changes in pest populations and to develop strategies to mitigate the risk of resistance.
Furthermore, the impact on non-target organisms, although generally considered to be low, requires further investigation. While synthetic pheromones are designed to be highly specific, there is a possibility of unintended effects on closely related species or on the predators and parasitoids that use pheromones as cues to locate their hosts. A deeper understanding of the ecological web surrounding the target pest is essential for ensuring the long-term sustainability of pheromone-based control strategies.
Novel Applications Beyond Traditional Pest Management
While the primary application of this compound and other pheromones is in agricultural pest management, future research is exploring a range of novel applications. minorusefoundation.orgbattelle.orgentomoljournal.companchakotmv.ac.in These emerging uses leverage the power of semiochemicals to manipulate insect behavior in new and innovative ways.
One promising area is the use of pheromones in stored-product protection . researchgate.netnovagrica.com Pheromone-baited traps are already used to monitor for the presence of pests in food storage facilities, but there is potential for their use in mass trapping and mating disruption to control infestations without the need for fumigants or other chemical treatments. researchgate.netnovagrica.com
Another exciting frontier is the use of pheromones as biopesticides to enhance the efficacy of other biological control agents. agriculture.comhse.gov.uk For example, pheromones could be used to attract pests to areas treated with microbial insecticides or to guide beneficial nematodes to their insect hosts. agriculture.com This approach, sometimes referred to as "attract and kill," can increase the effectiveness of biological controls and reduce the amount of product needed.
There is also growing interest in the use of semiochemicals in medical and veterinary entomology . nih.gov Pheromones could potentially be used to monitor and control populations of disease vectors, such as mosquitoes and ticks, offering a new tool in the fight against vector-borne diseases. The principles of pheromone-based control developed in agriculture may be adaptable to these new and important challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
